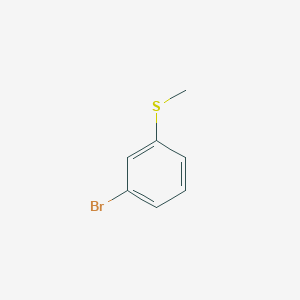

3-溴苯硫醚

描述

Synthesis Analysis

The synthesis of 3-Bromothioanisole and similar compounds involves multiple steps, including bromination and reduction processes. For example, 3-Bromothiophene, a closely related compound, is synthesized mainly through reduction and isomerization, showcasing the versatility of brominated intermediates in organic chemistry (Wang Deng-yu, 2004). Another method involves bromination of thiophene to yield 2,3,5-tribromothiophene, followed by reduction with zinc in acetic acid, demonstrating the influence of reaction conditions on the synthesis process (Guo Hai, 2008).

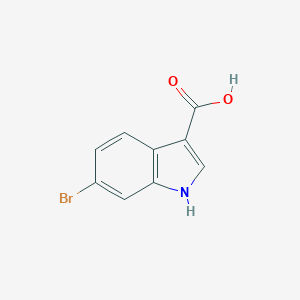

Molecular Structure Analysis

The molecular structure of 3-Bromothioanisole derivatives has been elucidated through various analytical techniques, including NMR and X-ray crystallography. For instance, the dimeric structure of a related thioether-methyleneborane compound was confirmed, highlighting the complex behavior of these molecules at different temperatures and their reactivity with other organic compounds (Cheryl A. Tanur, D. Stephan, 2011).

Chemical Reactions and Properties

3-Bromothioanisole and its derivatives participate in a variety of chemical reactions, demonstrating diverse reactivity profiles. For example, they have been used in Suzuki cross-coupling reactions to synthesize novel organic compounds with potential applications in materials science and as intermediates in the synthesis of complex organic molecules (Komal Rizwan et al., 2021). These reactions often incorporate both electron-donating and electron-withdrawing groups, illustrating the compound's versatility in organic synthesis.

科学研究应用

化学合成:3-溴苯硫醚可用于连续胺化溴苯硫醚,以便在一锅中在芳环上安装两个不同的烷基氨基,如一项关于钯催化芳基硫醚与脂肪胺反应的研究中所示 (高,寄光,大须贺,2015).

癌症研究:各种研究强调了 3-溴苯硫醚衍生物在癌症治疗中的潜力。例如,已显示 3-溴丙酮酸盐抑制细胞增殖并诱导特定人神经胶质瘤细胞群的凋亡 (徐等人,2016)。此外,具有氨基酸和硝唑尼达唑核心的溴噻唑衍生物显示出对人腺癌衍生细胞系中细胞增殖和活力的浓度依赖性降低 (瓦莱等人,2017).

药理学和药物开发:在药物开发领域,3-溴丙酮酸盐已被探索作为一种新型抗真菌剂,用于对抗人类病原体新型隐球菌,其最低抑菌浓度 (MIC) 低,表明其作为抗隐球菌药物的潜力 (迪莱格等人,2013).

酶学:对溴苯硫醚用甲苯双加氧酶进行酶促氧化可得到二烯二醇 2,电化学还原可得到二烯二醇 3,显示其在酶学中的应用 (芬恩等人,2004).

细胞代谢研究:3-溴丙酮酸盐已被用于研究细胞代谢。例如,它通过影响细胞能量代谢、GSH 池和乙二醛酶系统,快速诱导人前列腺癌细胞死亡 (瓦伦蒂,瓦卡,德巴里,2015).

安全和危害

作用机制

Target of Action

3-Bromothioanisole is a 3-halothioanisole derivative It is mainly used in the preparation of photoacids .

Mode of Action

It is known to be a useful reagent for the preparation of (Z)-1,2-diborylalkenes via sodium-metal-promoted reductive 1,2-syn-diboration of alkynes with reduction-resistant trimethoxyborane .

Biochemical Pathways

Its role in the synthesis of (z)-1,2-diborylalkenes suggests it may influence pathways involving these compounds .

Result of Action

Its primary known use is in the preparation of photoacids , suggesting it may have roles in photochemical reactions.

Action Environment

It is known that 3-bromothioanisole is a combustible liquid and should be stored in a dark place .

属性

IUPAC Name |

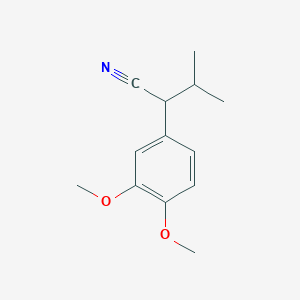

1-bromo-3-methylsulfanylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrS/c1-9-7-4-2-3-6(8)5-7/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKYFJZAKUPSUSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC(=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80187409 | |

| Record name | Benzene, 1-bromo-3-(methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80187409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

33733-73-2 | |

| Record name | 3-Bromothioanisole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33733-73-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1-bromo-3-(methylthio)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033733732 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1-bromo-3-(methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80187409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。